{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately g/mol. This compound is classified as a triazole derivative, which is a class of compounds characterized by a five-membered ring containing three nitrogen atoms. The specific structure includes an aminoethyl group attached to the triazole ring, contributing to its potential biological activity.
The synthesis of {3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride can be carried out through several methods involving the reaction of appropriate precursors. One common approach involves the following steps:
These synthetic routes are often optimized for yield and purity, employing techniques such as recrystallization or chromatography to isolate the desired compound.
The molecular structure of {3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride can be represented using various notations:
CC(C(=O)N)N1C(=N)N=C(N1)N
The structural representation reveals a triazole ring with distinct functional groups that contribute to its chemical properties and potential biological activities.
The compound can participate in various chemical reactions due to its functional groups:
These reactions are significant for understanding its reactivity in synthetic chemistry and potential applications in medicinal chemistry.
The mechanism of action for {3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride is primarily linked to its interaction with biological targets:
Such interactions are crucial for its potential therapeutic applications in treating various diseases.
The physical and chemical properties of {3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride include:
These properties influence how the compound behaves in biological systems and its suitability for various applications.
{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride has several scientific applications:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2